![molecular formula C18H43N7O4S B13732409 Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 34491-13-9](/img/structure/B13732409.png)
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is a chemical compound with the molecular formula C18H44N7O4S+ and a molecular weight of 454.651 g/mol. It is known for its unique structure, which includes two guanidinium groups attached to an octyl chain, and is often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate typically involves the reaction of octylamine with cyanamide under acidic conditions to form the guanidinium groups. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The guanidinium groups can undergo substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halides or amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified guanidinium groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the guanidinium groups.
Wissenschaftliche Forschungsanwendungen
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein interactions and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate involves its interaction with molecular targets such as proteins and enzymes. The guanidinium groups can form strong hydrogen bonds and ionic interactions with negatively charged residues on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[8-(diaminomethylideneazaniumyl)hexyl]azanium sulfate
- Bis[8-(diaminomethylideneazaniumyl)decyl]azanium sulfate
- Bis[8-(diaminomethylideneazaniumyl)dodecyl]azanium sulfate
Uniqueness
Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate is unique due to its specific chain length and the presence of two guanidinium groups. This structure provides it with distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
34491-13-9 |
|---|---|
Molekularformel |
C18H43N7O4S |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4) |
InChI-Schlüssel |
QVYDMSAHFJIJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
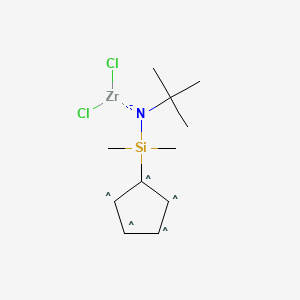
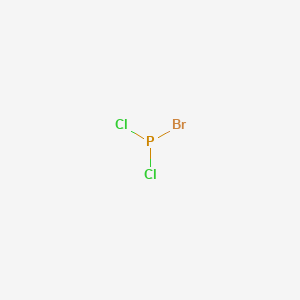
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
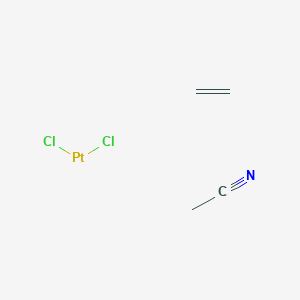
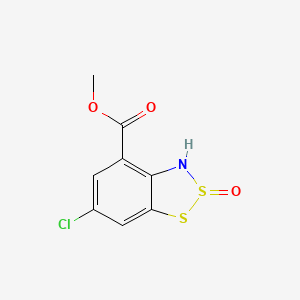
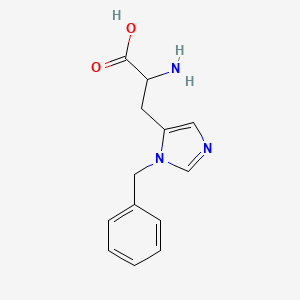
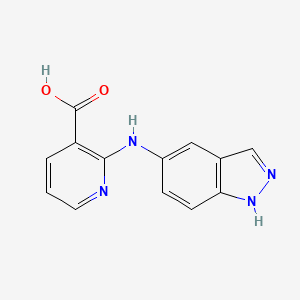
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)

![1-(2-Chloroacetyl)-5,11-dihydro-pyrido-[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B13732378.png)
